molecular formula C10H16O5S B15253807 (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one

(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one

Cat. No.: B15253807
M. Wt: 248.30 g/mol
InChI Key: DDYDSGHNYKTPNU-QFBIRUJASA-N
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Description

(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, hydroxyl groups, and a butan-2-ylsulfanyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of a furan ring precursor, which undergoes a series of reactions including hydroxylation, sulfonation, and alkylation to introduce the butan-2-ylsulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The butan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other Furan Derivatives: Compounds with similar furan rings but different substituents, such as hydroxyl or alkyl groups.

    Sulfur-Containing Compounds: Molecules with similar sulfanyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

IUPAC Name

(2R)-2-[(1R)-2-butan-2-ylsulfanyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C10H16O5S/c1-3-5(2)16-4-6(11)9-7(12)8(13)10(14)15-9/h5-6,9,11-13H,3-4H2,1-2H3/t5?,6-,9+/m0/s1

InChI Key

DDYDSGHNYKTPNU-QFBIRUJASA-N

Isomeric SMILES

CCC(C)SC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCC(C)SCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

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